TSU-68 - 252916-29-3

TSU-68

Catalog Number: EVT-287343
CAS Number: 252916-29-3
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TSU-68 (TSU-68) is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (TKI). [, , ] It is primarily recognized for its anti-angiogenic properties, meaning it inhibits the formation of new blood vessels. [, , , ] In scientific research, TSU-68 serves as a valuable tool for studying angiogenesis and its role in various biological processes, particularly tumor growth and metastasis. [, , , , , , , , , , , ]

Future Directions
  • Optimizing TSU-68-based therapies: Ongoing clinical trials are investigating the efficacy and safety of TSU-68 in combination with other anti-cancer drugs. [, , , , ] Further research is needed to optimize treatment regimens, identify optimal combinations, and personalize therapy based on patient-specific biomarkers.
  • Developing more selective FGFR inhibitors: While TSU-68 targets multiple receptor tyrosine kinases, future drug development efforts might focus on designing more selective FGFR inhibitors to minimize off-target effects and improve tolerability. []
  • Exploring new applications: TSU-68's potential in treating pulmonary diseases warrants further investigation. [] Research focusing on its efficacy and safety in preclinical and clinical models of airway hyperresponsiveness could lead to novel therapeutic strategies.
  • Investigating drug repurposing opportunities: Studies suggest that TSU-68 might hold potential as a therapeutic agent for COVID-19 treatment. [] Further research is needed to validate these findings and explore its potential use in other diseases.
  • Understanding the role of alternative splicing: Research indicates that alternative splicing events could impact TSU-68's efficacy and might contribute to the identification of potential biomarkers. [] Investigating the interplay between TSU-68 and alternative splicing in different disease models is crucial.
Synthesis Analysis

The synthesis typically begins with the formation of key intermediates through reactions involving indole derivatives, followed by specific modifications to enhance its pharmacological properties.

Molecular Structure Analysis

The molecular structure of Orantinib features a complex arrangement typical of multi-kinase inhibitors. The compound's core structure is based on an indole framework, which is modified to enhance its binding affinity to target kinases.

Molecular Data:

  • Chemical Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 293.36 g/mol
  • Structural Features: The presence of functional groups that facilitate interactions with kinase domains, contributing to its inhibitory activity.
Chemical Reactions Analysis

Orantinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Nucleophilic substitutions that introduce functional groups necessary for biological activity.
  • Cyclization reactions that form the indole core structure.
  • Oxidation and reduction processes that modify substituents on the indole ring to enhance solubility and bioavailability.

These reactions are carefully controlled to prevent degradation and ensure that the desired pharmacological properties are retained.

Mechanism of Action

Orantinib acts primarily by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis. By blocking these pathways, it effectively reduces tumor growth and metastasis.

Mechanism Details:

  1. Inhibition of Kinase Activity: Orantinib binds to the ATP-binding site of receptor tyrosine kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Induction of Apoptosis: The inhibition leads to programmed cell death in cancer cells.
  3. Reduction of Angiogenesis: By disrupting signaling pathways essential for blood vessel formation, Orantinib limits nutrient supply to tumors.
Physical and Chemical Properties Analysis

Orantinib exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and determining the appropriate delivery methods for therapeutic use.

Applications

Orantinib has been primarily studied for its potential in treating various cancers, especially hepatocellular carcinoma. Its applications include:

  • Combination Therapy: Used alongside other treatments like transcatheter arterial chemoembolization to enhance therapeutic efficacy .
  • Research Tool: Investigated in preclinical studies as a model compound for developing new kinase inhibitors with improved efficacy and safety profiles.
  • Potential Future Uses: Ongoing research may uncover additional applications in other malignancies or as part of combination regimens targeting different pathways involved in cancer progression.
Molecular Pharmacology of Orantinib

Kinase Inhibition Profiles and Target Specificity

Orantinib (SU-6668, TSU-68) is a synthetic small-molecule inhibitor with multi-kinase activity, primarily targeting receptor tyrosine kinases (RTKs) critical for tumor angiogenesis and proliferation. Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR-2/KDR), platelet-derived growth factor receptor β (PDGFR-β), and fibroblast growth factor receptor 1 (FGFR-1) [1] [6] [9]. The compound exhibits distinct inhibitory potency across these kinases, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar to low micromolar range. For VEGFR-2, Orantinib demonstrates an IC₅₀ of ~1.8 μM, effectively blocking VEGF-driven endothelial cell proliferation. For PDGFR-β and FGFR-1, IC₅₀ values range between 0.1–2.1 μM and 0.5–2.0 μM, respectively [1] [6]. Notably, Orantinib shows minimal activity against epidermal growth factor receptor (EGFR), highlighting its selectivity for angiogenesis-associated kinases over other RTK families [9]. This target profile positions Orantinib as a broad-spectrum anti-angiogenic agent, disrupting multiple parallel pathways involved in tumor vascularization.

Table 1: Primary Kinase Targets of Orantinib

Target KinaseIC₅₀ Range (μM)Biological Effect of Inhibition
VEGFR-2 (KDR)1.8–2.1Suppresses endothelial cell migration/proliferation
PDGFR-β0.1–0.3Inhibits pericyte recruitment and vessel maturation
FGFR-10.5–2.0Blocks FGF-mediated angiogenesis
Aurora kinasesNot fully quantifiedDisrupts mitotic spindle assembly
PPARγNot fully quantifiedModulates inflammatory signaling

Mechanistic Insights into Multi-Kinase Suppression

Orantinib exerts its anti-tumor effects through simultaneous disruption of complementary angiogenic and proliferative pathways. By inhibiting VEGFR-2, it directly impairs VEGF-A-stimulated signaling, preventing phosphorylation of downstream effectors like phospholipase C gamma (PLCγ) and protein kinase C (PKC), which are essential for endothelial cell survival and permeability [5] [8]. Concurrent PDGFR-β blockade disrupts pericyte-mediated stabilization of nascent tumor vessels, leading to vascular destabilization [1]. FGFR-1 inhibition further amplifies anti-angiogenic effects by blocking fibroblast growth factor (FGF)-induced endothelial proliferation, a key resistance mechanism to VEGF-selective inhibitors [8]. Preclinical studies in gastric cancer models demonstrate that this multi-target approach synergistically reduces microvessel density and tumor growth more effectively than single-pathway inhibitors [3] [8]. Additionally, Orantinib suppresses cancer cell proliferation directly via inhibition of Aurora kinases (A and B), which regulate mitotic spindle assembly and chromosomal segregation [1]. This dual targeting of stromal and tumor cell compartments contributes to its broad anti-neoplastic activity across multiple cancer types, including hepatocellular carcinoma and gastric adenocarcinoma.

Structural Determinants of ATP-Competitive Binding

Orantinib (C₁₈H₁₈N₂O₃; MW 310.35 g/mol) functions as a type I ATP-competitive kinase inhibitor, binding to the conserved adenosine triphosphate (ATP)-binding cleft in the kinase domain's catalytic site [1] [5] [6]. Structural analyses reveal that its indoline core facilitates critical interactions with the hinge region of VEGFR-2, notably through hydrogen bonding between the carbonyl group of Orantinib and Cys919 in the kinase domain [5] [6]. The compound's 3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrole-3-yl)propanoic acid scaffold allows deep penetration into the hydrophobic pocket adjacent to the ATP-binding site, displacing ATP and preventing tyrosine autophosphorylation [6]. Key structural features enabling multi-kinase activity include:

  • Flexible Linker: The methylene bridge between the pyrrole and propanoic acid groups accommodates conformational variations across VEGFR-2, PDGFR-β, and FGFR-1.
  • Hydrophobic Substituents: Methyl groups at the 2- and 4-positions of the pyrrole ring enhance hydrophobic interactions with gatekeeper residues (e.g., Val848 in VEGFR-2).
  • Tautomerization Capacity: The exocyclic double bond adopts a Z-configuration, enabling keto-enol tautomerism that stabilizes binding via electrostatic interactions with Lys868 and Asp1046 in the VEGFR-2 activation loop [5].This binding mode is corroborated by kinase insert domain receptor (KDR) homology models, which show Orantinib occupying the ATP-binding cleft between the N-lobe (β1–β5 sheets) and C-lobe (α-helical domain) of VEGFR-2, sterically hindering catalytic activity [5].

Modulation of Angiogenic Signaling Pathways

Orantinib disrupts tumor angiogenesis through coordinated inhibition of VEGF, PDGF, and FGF signaling axes. In VEGF-driven angiogenesis, VEGFR-2 blockade prevents ligand-induced dimerization and autophosphorylation at key tyrosine residues (Y951, Y1054, Y1059, Y1175, Y1214), thereby inactivating downstream pathways [5]:

  • PLCγ/PKC/Raf-MEK-ERK Cascade: Critical for endothelial proliferation and permeability.
  • PI3K/Akt Pathway: Regulates endothelial cell survival via Bcl-2 stabilization.
  • FAK/paxillin Complex: Mediates cytoskeletal reorganization during cell migration.

Simultaneously, PDGFR-β inhibition impairs recruitment of pericytes and vascular smooth muscle cells to endothelial tubes, causing vessel instability and regression [1] [8]. In gastric cancer models, this reduces tumor microvessel density by >50% compared to controls [8]. FGFR-1 blockade further complements this activity by suppressing FGF-mediated endothelial proliferation, a mechanism often upregulated as resistance to VEGF inhibition [3] [8]. Orantinib also exhibits non-canonical anti-angiogenic effects via partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ), modulating inflammatory cytokines like TNF-α and IL-6 that promote vascular remodeling [1].

Table 2: Key Angiogenic Pathways Modulated by Orantinib

PathwayKey Components InhibitedBiological Consequence
VEGF-VEGFR-2PLCγ, PI3K, FAKReduced endothelial proliferation/migration
PDGF-PDGFR-βPI3K, Ras-MAPKImpaired pericyte coverage; vessel destabilization
FGF-FGFR-1FRS2, Ras-MAPKSuppressed compensatory angiogenesis
PPARγNF-κB, pro-inflammatory cytokinesAttenuated inflammation-driven angiogenesis

Properties

CAS Number

252916-29-3

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid
(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid
orantinib
SU 6668
SU006668
SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.